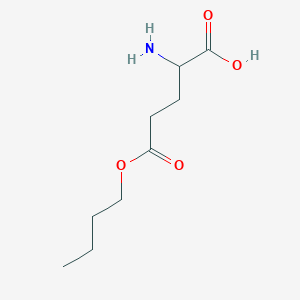![molecular formula C14H20N2O2S B11998922 ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)
ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER is a complex organic compound with the molecular formula C14H20N2O2S. This compound is known for its unique structure, which includes a benzo[b]thiophene core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]thiophene derivatives with dimethylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Wissenschaftliche Forschungsanwendungen
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-(DIMETHYLAMINO-METHYLENEAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER can be compared with other benzo[b]thiophene derivatives, such as:
2-(METHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER: This compound has a similar structure but with a methylamino group instead of a dimethylamino group, leading to different chemical and biological properties.
2-(ETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID ET ESTER:
2-(DIMETHYLAMINO)-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID: This compound lacks the methyleneamino group, which can significantly impact its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C14H20N2O2S |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-14(17)12-10-7-5-6-8-11(10)19-13(12)15-9-16(2)3/h9H,4-8H2,1-3H3/b15-9+ |
InChI-Schlüssel |
YHXXZSDRXUFHBI-OQLLNIDSSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/N(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)



![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)


![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)



